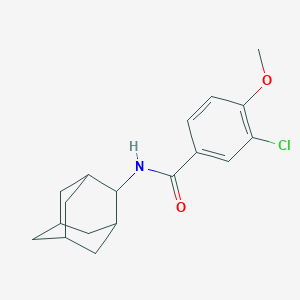![molecular formula C19H15BrN2O3S B278517 N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278517.png)
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as BMB-4, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. BMB-4 has been shown to inhibit the growth of cancer cells and has been proposed as a potential treatment for various types of cancer.
Mecanismo De Acción
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. NMT is overexpressed in many types of cancer cells, and its inhibition by N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide results in the accumulation of unmodified proteins, leading to cell death. N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to be a selective inhibitor of NMT, with minimal effects on other cellular processes.
Biochemical and Physiological Effects:
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. It has also been shown to inhibit cell migration and invasion, which are important processes for tumor metastasis. In addition, N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its selectivity for NMT, which allows for the specific inhibition of this enzyme without affecting other cellular processes. This makes it a valuable tool for studying the role of NMT in cancer biology. However, one limitation of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide is its relatively low potency compared to other NMT inhibitors. This may limit its effectiveness as a standalone treatment for cancer and may require its use in combination with other drugs.
Direcciones Futuras
Future research on N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide may focus on improving its potency and efficacy as a cancer treatment. This could involve the development of new analogs with improved pharmacological properties or the optimization of dosing regimens. Additionally, further studies may be needed to better understand the mechanism of action of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide and its effects on other cellular processes. Finally, clinical trials will be needed to determine the safety and efficacy of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide in humans.
Métodos De Síntesis
The synthesis of N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide involves a multi-step process that starts with the preparation of 3-bromo-4-methoxybenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminophenol to form the corresponding amide. The amide is then reacted with 2-thiophenecarboxylic acid to form N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis. Additionally, N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it may be used in combination with other cancer treatments to improve outcomes.
Propiedades
Nombre del producto |
N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C19H15BrN2O3S |
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
N-[4-[(3-bromo-4-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15BrN2O3S/c1-25-16-9-4-12(11-15(16)20)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-26-17/h2-11H,1H3,(H,21,23)(H,22,24) |
Clave InChI |
KDTZQXZBASQPAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)